molecular formula C14H20N2O B6195145 rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol CAS No. 2679950-78-6

rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol

Cat. No.: B6195145
CAS No.: 2679950-78-6
M. Wt: 232.3
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Description

rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol: is a complex organic compound characterized by its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-c]pyrrole core

Properties

CAS No.

2679950-78-6

Molecular Formula

C14H20N2O

Molecular Weight

232.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, where a benzyl halide reacts with the core structure in the presence of a base.

    Hydroxylation: The final step involves the introduction of the hydroxyl group to form the methanol derivative. This can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]ethanol
  • rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]propane

Uniqueness

rac-[(1R,3aS,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrol-1-yl]methanol is unique due to its specific structural features, such as the presence of a benzyl group and a hydroxyl group on the octahydropyrrolo[3,4-c]pyrrole core. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

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